molecular formula C11H13NO2 B1335146 2-Phenyl-pyrrolidine-2-carboxylic acid CAS No. 25860-44-0

2-Phenyl-pyrrolidine-2-carboxylic acid

Cat. No.: B1335146
CAS No.: 25860-44-0
M. Wt: 191.23 g/mol
InChI Key: CQAXKUDMMFGQDY-UHFFFAOYSA-N
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Description

2-Phenyl-pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which include 2-phenylpyrrolidine-2-carboxylic acid, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .

Properties

IUPAC Name

2-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAXKUDMMFGQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390105
Record name 2-Phenyl-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25860-44-0
Record name 2-Phenyl-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25860-44-0
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.